molecular formula C10H8BNO4 B13673768 8-Boronoisoquinoline-3-carboxylic acid

8-Boronoisoquinoline-3-carboxylic acid

Cat. No.: B13673768
M. Wt: 216.99 g/mol
InChI Key: YGKYZOQBVKSCSA-UHFFFAOYSA-N
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Description

8-Boronoisoquinoline-3-carboxylic acid is a boronic acid derivative with a unique structure that includes both a boronic acid group and a carboxylic acid group attached to an isoquinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Boronoisoquinoline-3-carboxylic acid typically involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction employs a palladium catalyst and a boronic acid reagent to couple with an aryl halide. The general reaction conditions include the use of a base, such as potassium carbonate, in an aqueous or organic solvent at elevated temperatures .

Industrial Production Methods: This involves optimizing reaction conditions to maximize yield and purity, using continuous flow reactors to enhance efficiency, and employing robust purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 8-Boronoisoquinoline-3-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde under appropriate conditions.

    Substitution: The boronic acid group can participate in substitution reactions, particularly in the presence of electrophiles.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

8-Boronoisoquinoline-3-carboxylic acid has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound is investigated for its potential as an enzyme inhibitor, particularly in the context of cancer research.

    Medicine: It has shown promise in the development of new drugs due to its ability to interact with biological targets.

    Industry: The compound is used in the development of new materials, including polymers and catalysts.

Mechanism of Action

The mechanism of action of 8-Boronoisoquinoline-3-carboxylic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a potent inhibitor of enzymes that contain such functional groups. This interaction can disrupt the enzyme’s activity, leading to potential therapeutic effects .

Comparison with Similar Compounds

  • 8-Bromoquinoline-3-carboxylic acid
  • 8-Fluoroquinoline-3-carboxylic acid
  • 8-Ethylquinoline-3-carboxylic acid

Comparison: 8-Boronoisoquinoline-3-carboxylic acid is unique due to the presence of the boronic acid group, which imparts distinct reactivity and binding properties compared to its halogenated or alkylated counterparts. This uniqueness makes it particularly valuable in applications requiring specific interactions with biological molecules or in catalytic processes .

Properties

Molecular Formula

C10H8BNO4

Molecular Weight

216.99 g/mol

IUPAC Name

8-boronoisoquinoline-3-carboxylic acid

InChI

InChI=1S/C10H8BNO4/c13-10(14)9-4-6-2-1-3-8(11(15)16)7(6)5-12-9/h1-5,15-16H,(H,13,14)

InChI Key

YGKYZOQBVKSCSA-UHFFFAOYSA-N

Canonical SMILES

B(C1=C2C=NC(=CC2=CC=C1)C(=O)O)(O)O

Origin of Product

United States

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